molecular formula C31H35N5O6 B15155565 Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate

Cat. No.: B15155565
M. Wt: 573.6 g/mol
InChI Key: NLBMEFDRMZUOOF-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is a complex organic compound that features a combination of piperazine, morpholine, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine.

    Synthesis of the Nitrobenzamide Intermediate: The next step involves the nitration of a suitable benzamide precursor to introduce the nitro group.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the nitrobenzamide intermediate in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine and morpholine rings.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the interactions of piperazine and morpholine derivatives with biological targets.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules for industrial purposes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and morpholine rings may interact with neurotransmitter receptors, while the nitrobenzamide group may participate in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)BENZOATE
  • ETHYL 2-(4-BENZYLPIPERAZIN-2-YL)ACETATE

Uniqueness

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is unique due to the presence of both piperazine and morpholine rings, as well as the nitrobenzamide group. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C31H35N5O6

Molecular Weight

573.6 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C31H35N5O6/c1-2-42-31(38)24-8-10-29(34-14-12-33(13-15-34)22-23-6-4-3-5-7-23)27(20-24)32-30(37)26-21-25(36(39)40)9-11-28(26)35-16-18-41-19-17-35/h3-11,20-21H,2,12-19,22H2,1H3,(H,32,37)

InChI Key

NLBMEFDRMZUOOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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